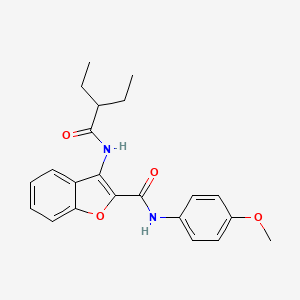

3-(2-ethylbutanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-(2-ethylbutanoylamino)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-4-14(5-2)21(25)24-19-17-8-6-7-9-18(17)28-20(19)22(26)23-15-10-12-16(27-3)13-11-15/h6-14H,4-5H2,1-3H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSZDQILKLKAAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and molecular properties among the target compound and its analogs:

*Estimated based on molecular formula.

Key Observations:

- Lipophilicity : The ethylbutanamido group in the target compound provides moderate lipophilicity, favoring blood-brain barrier penetration compared to polar substituents like bromine (Br) or trifluoromethoxy (OCF₃) groups .

- Electronic Effects : Electron-withdrawing groups (Br, OCF₃) may enhance metabolic stability but reduce solubility, whereas methoxy groups improve solubility via electron donation .

Q & A

Q. What are the optimal synthetic routes for 3-(2-ethylbutanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves multi-step reactions:

Core Benzofuran Formation : Condensation of o-hydroxyacetophenone derivatives with chloroacetone under acidic conditions to form the benzofuran core .

Amide Coupling : Reaction of the benzofuran carboxylic acid with 2-ethylbutanamine using coupling agents like HATU or DCC in anhydrous DMF .

Methoxyphenyl Introduction : Nucleophilic substitution or Buchwald-Hartwig amination to attach the 4-methoxyphenyl group .

Q. Optimization Strategies :

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

Q. How can researchers design preliminary biological assays to screen for pharmacological activity?

Methodological Answer:

- Target Selection : Prioritize kinases or GPCRs based on structural similarity to benzofuran derivatives with reported anti-inflammatory/anticancer activity .

- In Vitro Assays :

- Control Compounds : Include reference inhibitors (e.g., celecoxib for COX-2) to validate assay conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Assay Standardization :

- Use identical cell lines/passage numbers to minimize variability .

- Validate protein target expression via Western blot before inhibition assays .

- Metabolic Stability Testing : Compare compound half-life in microsomal assays (e.g., human liver microsomes) to rule out pharmacokinetic discrepancies .

- Structural Analog Comparison : Synthesize derivatives (e.g., replacing ethylbutanamido with propionamido) to isolate structure-activity contributions .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer:

-

Substituent Variation :

Position Modification Biological Impact Reference Benzofuran C-3 Ethyl → Methyl Reduced kinase inhibition (IC₅₀ increases 2-fold) Methoxyphenyl OMe → OH Improved solubility but lower membrane permeability -

Computational Modeling :

Q. What advanced methodologies are recommended for identifying the compound’s molecular targets?

Methodological Answer:

Q. How can researchers address low solubility during formulation for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Test PEG-400/water (1:1) or cyclodextrin complexes to enhance solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the methoxyphenyl ring .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) for sustained release in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.